molecular formula C9H11N3O B13969913 O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine

O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine

Katalognummer: B13969913
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: FWOFPXVVUMLSCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is formed by the fusion of benzene and imidazole moieties, creating a bicyclic structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its stability and biological activity .

Vorbereitungsmethoden

The synthesis of BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- involves several steps. One common method is the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization to introduce the aminooxy and methyl groups. Various catalysts and reaction conditions can be employed, such as metal triflates (e.g., Sc(OTf)3, Yb(OTf)3), sulfamic acid, and oxidizing agents like PhI(OAc)2 .

Analyse Chemischer Reaktionen

BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- undergoes several types of chemical reactions:

Wissenschaftliche Forschungsanwendungen

BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: This compound is being explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals

Wirkmechanismus

The mechanism of action of BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- involves its interaction with specific molecular targets. For instance, benzimidazoles are known to bind to tubulin, a key component of the cytoskeleton, disrupting cell division in parasitic nematodes. This selective toxicity makes them effective antiparasitic agents .

Vergleich Mit ähnlichen Verbindungen

BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- can be compared with other benzimidazole derivatives such as:

This compound stands out due to its unique functional groups, which confer specific reactivity and biological activity, making it a valuable molecule in various research and industrial applications.

Eigenschaften

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

O-[(1-methylbenzimidazol-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C9H11N3O/c1-12-8-5-3-2-4-7(8)11-9(12)6-13-10/h2-5H,6,10H2,1H3

InChI-Schlüssel

FWOFPXVVUMLSCV-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2N=C1CON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.